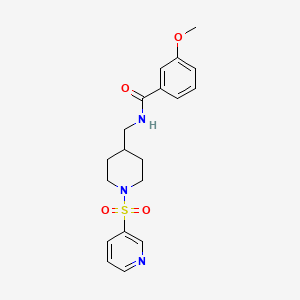
5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide” is a chemical compound with the CAS Number: 1909328-03-5 . It has a molecular weight of 288.18 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyrazole-based ligands, such as “this compound”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . This process results in the formation of ligands that provide one pyrazole sp 2 -nitrogen, one pyridine sp 2 -nitrogen, and one amine sp 3 -nitrogen .Molecular Structure Analysis
The molecular structure of “this compound” and similar compounds has been determined by single-crystal X-ray diffraction . These ligands are characterized by a π-excess aromatic heterocycle, flat and rigid structure, and thermal stability .Chemical Reactions Analysis
The ligands prepared from “this compound” have shown excellent catalytic activities for the oxidation of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium) .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 288.18 .Applications De Recherche Scientifique
Corrosion Inhibition
5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide and its derivatives have been studied for their potential as corrosion inhibitors. Research focused on pyridine–pyrazole compounds, including 2-(3-methyl-1H-pyrazol-5-yl)pyridine (P3), has shown that these molecules are effective in reducing the corrosion rates of steel in molar hydrochloric acid solutions. The efficiency of P3 as a corrosion inhibitor increases with concentration, attaining an 89% inhibition rate at a concentration of 10−3 M. The studies indicate that these compounds act primarily as cathodic inhibitors, with their adsorption on the steel surface following an S-shaped isotherm (Bouklah et al., 2005).
Photoreactions in Chromophores
Another area of research involves the photoinduced reactions in chromophores containing the pyrazol-pyridine motif. Studies on compounds like 2-(1H-pyrazol-5-yl)pyridine (PPP) have revealed their capability to undergo three types of photoreactions, including excited-state intramolecular and intermolecular proton transfer, as well as solvent-assisted proton transfer. These properties make them intriguing for applications in photochemistry and photophysics, offering insights into dual luminescence and the mechanisms behind these photoreactions (Vetokhina et al., 2012).
Antimicrobial Activity
The synthesis and biological evaluation of pyrazolopyrimidine derivatives have demonstrated their potential as antimicrobial agents. Novel compounds synthesized from 5-aminopyrazoles have shown significant activity against bacterial and fungal strains. Molecular docking studies and RNA polymerase inhibitory activity assessments further support their potential as effective antimicrobial agents. This research points to the therapeutic applications of pyrazolopyrimidine derivatives in combating microbial infections (Abdallah & Elgemeie, 2022).
Anticancer and Anti-inflammatory Applications
Research on pyrazolopyrimidines derivatives has also explored their use as anticancer and anti-inflammatory agents. A novel series of such compounds were synthesized and tested for their cytotoxic activity against cancer cell lines and for 5-lipoxygenase inhibition, a key enzyme in the inflammation process. These studies highlight the potential of pyrazolopyrimidine derivatives in developing new therapeutic strategies for cancer and inflammatory diseases (Rahmouni et al., 2016).
Synthetic Methodologies
The development of efficient synthetic methodologies for polyfunctional N-heterocycles, including pyrazolo[1,5-a]pyrimidines, is crucial for expanding their application in medicinal chemistry. Regioselective synthesis techniques have been established for creating 7-amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles, showcasing the versatility and potential of these compounds in drug development and other pharmaceutical applications (Moustafa et al., 2022).
Mécanisme D'action
Target of Action
It has been suggested that the compound may interact with certain enzymes or receptors in the body .
Mode of Action
It is believed to interact with its targets, leading to changes in cellular processes
Biochemical Pathways
It is likely that the compound influences several pathways, given its potential interactions with various enzymes or receptors .
Result of Action
It is suggested that the compound may exert its effects by modulating the activity of certain enzymes or receptors, thereby influencing cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
Orientations Futures
The study of pyrazole-based ligands, such as “5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide”, has gained tremendous attention due to their potential applications in various fields such as catalysis, medicine, and biomimetic studies . These ligands can be used as a model for further developments in catalytic processes relating to catecholase activity .
Analyse Biochimique
Biochemical Properties
Pyrazoles, the parent compounds, are known to interact with various enzymes and proteins . The nature of these interactions could be influenced by the structural characteristics of the pyrazole moiety .
Molecular Mechanism
It is likely that its effects at the molecular level involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
5-(3,5-dimethylpyrazol-1-yl)pyridine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-7-5-8(2)16(15-7)9-3-4-10(11(12)13)14-6-9/h3-6H,1-2H3,(H3,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHJZWYKYBXCIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CN=C(C=C2)C(=N)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

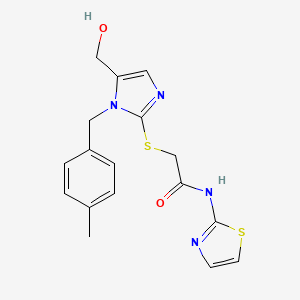
![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2972662.png)
![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2972663.png)

![2-Chloro-N-[(5-methyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B2972666.png)
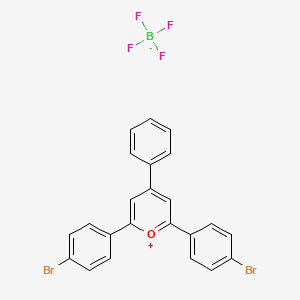
![2-(dimethylamino)-5-[(E)-(4-fluorophenyl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2972669.png)
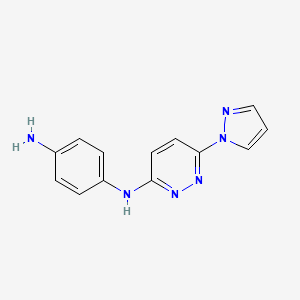
![Methyl 5-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B2972673.png)
![N-(3,4-dimethoxyphenethyl)-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2972676.png)

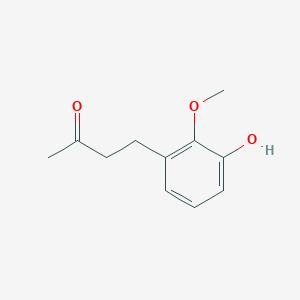
![Ethyl 4-((4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2972682.png)
